molecular formula C10H17F2NO4 B2934798 3-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid CAS No. 1781342-40-2

3-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid

Cat. No.: B2934798
CAS No.: 1781342-40-2
M. Wt: 253.246
InChI Key: QMDLUAJGJSINFQ-UHFFFAOYSA-N
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Description

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid is an organic compound with the molecular formula C10H17F2NO4. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and two fluorine atoms on a butanoic acid backbone. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid or amine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Introduction of the fluorine atoms: The Boc-protected amine is then subjected to fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms at the desired positions.

    Formation of the butanoic acid backbone: The fluorinated intermediate is then reacted with appropriate reagents to form the butanoic acid backbone, typically through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of 3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, materials science, and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist by binding to the active site or allosteric site of the target protein. The presence of the fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid: Similar structure but with three fluorine atoms instead of two.

    (2S)-2-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid: A valine derivative with a similar Boc-protected amine group.

    (S)-methyl 3-{(tert-butoxy)carbonylamino}butanoate: A methyl ester derivative with a similar Boc-protected amine group.

Uniqueness

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid is unique due to its specific combination of a Boc-protected amine, a methyl group, and two fluorine atoms on a butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13(4)6(8(11)12)5-7(14)15/h6,8H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDLUAJGJSINFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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